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molecular formula C13H8Cl2O2 B1597899 2',5-Dichloro-2-hydroxybenzophenone CAS No. 61785-35-1

2',5-Dichloro-2-hydroxybenzophenone

Cat. No. B1597899
M. Wt: 267.1 g/mol
InChI Key: OSXVZDOVYCTYCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04564636

Procedure details

The enantiomers of this compound were prepared in the same manner by a reaction between (2-chlorophenyl)-(5-chloro-2-hydroxyphenyl)-methanone and the enantiomers of 4-aminobutan-2-ol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([C:10]1[CH:15]=[C:14]([Cl:16])[CH:13]=[CH:12][C:11]=1[OH:17])=O.[NH2:18][CH2:19][CH2:20][CH:21]([OH:23])[CH3:22]>>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[N:18][CH2:19][CH2:20][CH:21]([OH:23])[CH3:22])[C:10]1[CH:15]=[C:14]([Cl:16])[CH:13]=[CH:12][C:11]=1[OH:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)C(=O)C1=C(C=CC(=C1)Cl)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC=C1)C(C1=C(C=CC(=C1)Cl)O)=NCCC(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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